molecular formula C12H11ClN2 B1597250 N-benzyl-6-chloropyridin-2-amine CAS No. 29449-76-1

N-benzyl-6-chloropyridin-2-amine

Cat. No. B1597250
CAS RN: 29449-76-1
M. Wt: 218.68 g/mol
InChI Key: NIKWMBWOVZIHDI-UHFFFAOYSA-N
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Description

“N-benzyl-6-chloropyridin-2-amine” is a chemical compound with the molecular formula C12H11ClN2 . It is used in various fields of chemistry due to its unique structure and properties .


Synthesis Analysis

The synthesis of “N-benzyl-6-chloropyridin-2-amine” and similar compounds has been reported in several studies . For instance, one study reported a ring cleavage methodology for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study reported the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 .


Molecular Structure Analysis

The molecular structure of “N-benzyl-6-chloropyridin-2-amine” has been analyzed using various techniques such as UV/Vis, FT-IR, NMR spectroscopy, HRMS, and X-ray diffraction .


Physical And Chemical Properties Analysis

“N-benzyl-6-chloropyridin-2-amine” has several physical and chemical properties that have been documented. It has a molecular weight of 218.682 Da . More detailed information about its physical and chemical properties can be found in databases like PubChem and ChemSpider .

Scientific Research Applications

Intramolecular Hydrogen Bonding and Tautomerism

N-benzyl-6-chloropyridin-2-amine derivatives have been studied for their intramolecular hydrogen bonding and tautomerism. These compounds demonstrate tautomeric equilibrium in different solvents, which is crucial for understanding their chemical behavior and reactivity. Such studies are fundamental for the development of new pharmaceuticals and materials (Nazır et al., 2000).

Corrosion Inhibition

Research has also explored the corrosion inhibition properties of N-benzylidene derivatives, including those related to N-benzyl-6-chloropyridin-2-amine, for protecting metals like mild steel in corrosive environments. These studies are significant for industries where metal preservation is critical, such as in construction and maritime operations (Ashassi-Sorkhabi et al., 2005).

Catalysis and Functionalization

The molecule has implications in catalysis, particularly in the context of C–H amination, which is a powerful tool for the functionalization of bioactive molecules and natural products. This process allows for the direct installation of nitrogen into complex molecules, altering their chemical and biological properties, which is highly beneficial for pharmaceutical synthesis and materials science (Clark et al., 2018).

Electrochemical Applications

Electrochemical C-H amination via Zincke intermediates represents another application area, showcasing the versatility of N-benzyl-6-chloropyridin-2-amine in synthetic chemistry. Such processes are vital for the development of novel organic compounds with potential applications in various industries, from pharmaceuticals to advanced materials (Waldvogel et al., 2015).

properties

IUPAC Name

N-benzyl-6-chloropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c13-11-7-4-8-12(15-11)14-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKWMBWOVZIHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368545
Record name N-benzyl-6-chloropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-6-chloropyridin-2-amine

CAS RN

29449-76-1
Record name N-benzyl-6-chloropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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